tBuXPhos Pd G1

Catalog No.
S994884
CAS No.
1142811-12-8
M.F
C37H55ClNPPd
M. Wt
686.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tBuXPhos Pd G1

CAS Number

1142811-12-8

Product Name

tBuXPhos Pd G1

IUPAC Name

chloropalladium(1+);ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine

Molecular Formula

C37H55ClNPPd

Molecular Weight

686.7 g/mol

InChI

InChI=1S/C29H45P.C8H10N.ClH.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;9-7-6-8-4-2-1-3-5-8;;/h13-21H,1-12H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1

InChI Key

GITFHTZGVMIBGS-UHFFFAOYSA-M

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+]

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+]

tBuXPhos Palladium G1 is a palladium-based catalyst characterized by its white powder appearance and the chemical formula C₃₇H₅₅ClNPPd. It is primarily utilized in various cross-coupling reactions, particularly those involving electron-deficient anilines and aryl chlorides. The compound is notable for its efficiency in catalyzing C-C and C-N bond formation, making it a valuable tool in organic synthesis.

Facilitator of Cross-Coupling Reactions

tBuXPhos Pd G1 efficiently catalyzes a broad range of cross-coupling reactions, including:

  • Buchwald-Hartwig amination: This reaction forms C-N bonds between aryl or vinyl halides and primary or secondary amines. Source: Organic Chemistry by Jonathan Clayden, Nick Greeves, Stuart Warren:
  • Suzuki-Miyaura coupling: This reaction constructs C-C bonds between aryl or vinyl halides and organoboron compounds. Source: Nature 354, 718 (1991):
  • Stille coupling: This reaction forms C-C bonds between aryl or vinyl halides and organotin reagents. Source: Journal of the American Chemical Society, 108 (14), 4508–4518 (1986):
  • Sonogashira coupling: This reaction constructs C-C bonds between terminal alkynes and aryl or vinyl halides. Source: Angewandte Chemie International Edition in English, 20 (10), 848–850 (1980):
  • Negishi coupling: This reaction forms C-C bonds between aryl or vinyl halides and organozinc reagents. Source: Journal of the American Chemical Society, 105 (24), 6778-6779 (1983):
  • Hiyama coupling: This reaction constructs C-C bonds between aryl or vinyl halides and organosilanes. Source: Journal of the American Chemical Society, 110 (1), 727–738 (1988):
  • Heck reaction: This reaction forms C-C bonds between alkenes and aryl or vinyl halides. Source: Journal of the American Chemical Society, 92 (25), 6784–6788 (1970):

The versatility of tBuXPhos Pd G1 makes it a valuable tool for researchers synthesizing complex organic molecules with specific carbon skeletons and functionalities.

Advantages of tBuXPhos Pd G1

tBuXPhos Pd G1 offers several advantages over other palladium catalysts:

  • High activity: It efficiently promotes cross-coupling reactions under mild reaction conditions, often leading to good yields of desired products.
  • Broad substrate scope: The catalyst can be used with a wide range of starting materials, including those with functional groups that can interfere with some catalysts.
  • Air and moisture stability: It can be handled in air without significant decomposition, simplifying reaction setup and handling.

tBuXPhos Palladium G1 is predominantly employed in palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl halides with organoboron compounds, facilitating the formation of biaryl compounds.
  • Amination Reactions: The compound catalyzes the formation of C-N bonds, particularly useful in synthesizing amines from aryl halides and amines.

These reactions are favored due to the catalyst's ability to operate effectively at low temperatures, enhancing reaction rates and yields while minimizing side reactions .

The synthesis of tBuXPhos Palladium G1 typically involves:

  • Preparation of Ligand: The initial step includes synthesizing the tBuXPhos ligand, which is then coordinated with palladium.
  • Complex Formation: The ligand is reacted with a palladium precursor to form the palladium complex. This process often requires specific conditions to ensure optimal yield and purity.

The exact conditions can vary based on the desired application and specific protocols used by researchers .

tBuXPhos Palladium G1 has several applications in synthetic organic chemistry:

  • Cross-Coupling Reactions: Its primary application lies in facilitating various cross-coupling reactions, which are essential for constructing complex molecular architectures.
  • Pharmaceutical Synthesis: The ability to create diverse biaryl and amine structures makes it invaluable in drug discovery and development.
  • Material Science: It may also be utilized in synthesizing materials with specific electronic or optical properties due to its effectiveness in forming stable bonds .

Interaction studies involving tBuXPhos Palladium G1 primarily focus on its reactivity with various substrates during catalytic processes. Research indicates that the efficiency of this catalyst can be influenced by factors such as:

  • Substituent Effects: The presence of electron-withdrawing or electron-donating groups on substrates can significantly affect reaction rates.
  • Reaction Conditions: Temperature, solvent choice, and concentration play crucial roles in optimizing catalytic performance.

These studies help refine the use of tBuXPhos Palladium G1 in practical applications by identifying optimal conditions for its use .

Several compounds exhibit similar catalytic properties to tBuXPhos Palladium G1. Here are a few notable examples:

Compound NameStructure TypeUnique Features
Diphenylphosphino-2-methylphenylpalladium(II)Palladium complexKnown for high selectivity in cross-coupling reactions.
XPhos Palladium G1Palladium complexOperates effectively under mild conditions; versatile applications.
BINAP-PalladiumChiral ligand complexUsed extensively for asymmetric synthesis; offers unique stereocontrol.

tBuXPhos Palladium G1 stands out due to its ability to function efficiently at low temperatures while maintaining high activity across a range of substrates, making it particularly valuable for sensitive reactions .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Modify: 2023-08-16

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